molecular formula C20H26N2O3 B5703057 1-[(2,4-dimethoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine

1-[(2,4-dimethoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B5703057
M. Wt: 342.4 g/mol
InChI Key: JDTGEVGGHQIWMP-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of two methoxyphenyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dimethoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine typically involves the reaction of 2,4-dimethoxybenzyl chloride with 2-methoxyphenylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-Dimethoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The aromatic rings can be reduced under catalytic hydrogenation conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation is typically carried out using palladium on carbon as a catalyst.

    Substitution: Nucleophilic aromatic substitution reactions often use reagents like sodium methoxide or sodium ethoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the aromatic rings can produce cyclohexane derivatives.

Scientific Research Applications

1-[(2,4-Dimethoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2,4-dimethoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine
  • 1-(2-Methoxyphenyl)piperazine
  • 1-(3,4-Dimethoxyphenyl)piperazine

Uniqueness

1-[(2,4-Dimethoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine is unique due to the specific arrangement of its methoxyphenyl groups and the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-23-17-9-8-16(20(14-17)25-3)15-21-10-12-22(13-11-21)18-6-4-5-7-19(18)24-2/h4-9,14H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTGEVGGHQIWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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